Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester

Lipophilicity Drug-likeness Membrane permeability

Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester (IUPAC: 2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate) is a chiral sulfamate ester featuring a 1-(4-methoxyphenyl)ethyl group on the sulfamate nitrogen and a 2,2,2-trichloroethyl (TCE) ester moiety. With a molecular formula of C₁₁H₁₄Cl₃NO₄S and a molecular weight of 362.7 g/mol, this compound combines a protective TCE group—widely employed for aryl sulfate protection—with a chiral N-substituent that introduces asymmetry and modulates physicochemical properties.

Molecular Formula C11H14Cl3NO4S
Molecular Weight 362.7 g/mol
CAS No. 813440-64-1
Cat. No. B12521370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
CAS813440-64-1
Molecular FormulaC11H14Cl3NO4S
Molecular Weight362.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3
InChIKeyZQGLOTCHKSIUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester (CAS 813440-64-1): A Chiral Sulfamate Ester for Asymmetric Synthesis and Enzyme Inhibition Research


Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester (IUPAC: 2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate) is a chiral sulfamate ester featuring a 1-(4-methoxyphenyl)ethyl group on the sulfamate nitrogen and a 2,2,2-trichloroethyl (TCE) ester moiety. With a molecular formula of C₁₁H₁₄Cl₃NO₄S and a molecular weight of 362.7 g/mol, this compound combines a protective TCE group—widely employed for aryl sulfate protection—with a chiral N-substituent that introduces asymmetry and modulates physicochemical properties . The compound is primarily utilized in medicinal chemistry and organic synthesis research, where the TCE group can be removed under mild conditions (e.g., Zn/NH₄HCO₂ or Pd/C) and the chiral sulfamate nitrogen offers potential for diastereoselective transformations [1].

Why Generic Substitution Fails: Structural and Functional Differentiation of CAS 813440-64-1 from Simple Sulfamate Esters


Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester cannot be substituted by simpler sulfamate esters such as unsubstituted 2,2,2-trichloroethyl sulfamate (CAS 69226-51-3) or benzyl sulfamate without loss of key properties. The N-(1-(4-methoxyphenyl)ethyl) substituent introduces chirality, enabling asymmetric induction in synthesis, while the 4-methoxyphenyl group significantly elevates computed logP (4.45 vs. 2.36 for the unsubstituted parent ) and alters polar surface area, directly impacting membrane permeability, enzyme binding, and pharmacokinetic behavior. These structural differences render the compound a distinct entity for medicinal chemistry campaigns targeting steroid sulfatase or carbonic anhydrase, where both the TCE leaving group and the specific N-substituent dictate inhibitory potency and selectivity [1].

Quantitative Evidence Guide: Head-to-Head Physicochemical and Biological Comparisons for Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester (CAS 813440-64-1)


Enhanced Lipophilicity (Computed logP) Relative to Unsubstituted 2,2,2-Trichloroethyl Sulfamate

The target compound exhibits a computed octanol-water partition coefficient (logP) of 4.45, which is approximately 2.1 log units higher than the unsubstituted 2,2,2-trichloroethyl sulfamate (logP 2.36) . This increase reflects the contribution of the 1-(4-methoxyphenyl)ethyl substituent, predicting greater membrane permeability and potentially improved oral bioavailability in drug discovery contexts.

Lipophilicity Drug-likeness Membrane permeability

Reduced Polar Surface Area (PSA) Compared to Unsubstituted 2,2,2-Trichloroethyl Sulfamate

The target compound has a computed topological polar surface area (TPSA) of 73.0 Ų, lower than the 77.8 Ų of the unsubstituted 2,2,2-trichloroethyl sulfamate . This reduction, attributable to N-substitution masking one hydrogen-bond donor, brings the compound closer to the threshold of 70–80 Ų often associated with favorable CNS penetration.

Polar surface area Blood-brain barrier Drug design

Chiral N-Substituent Enables Asymmetric Synthesis vs. Achiral 2,2,2-Trichloroethyl Sulfamate

Unlike the achiral 2,2,2-trichloroethyl sulfamate (CAS 69226-51-3), the target compound possesses a chiral center at the 1-(4-methoxyphenyl)ethyl group, enabling its use as a chiral auxiliary or resolving agent in asymmetric synthesis. Literature precedence for N-(1-phenylethyl)sulfamates indicates diastereoselective induction in sulfamate-directed reactions, while no such stereochemical control is possible with the unsubstituted TCE sulfamate [1].

Chirality Asymmetric synthesis Chiral auxiliary

Class-Level Steroid Sulfatase (STS) Inhibitory Potential vs. Benzyl Sulfamate

Benzyl sulfamate (CAS 136166-81-9) has been characterized as an STS inhibitor, and the target compound's 4-methoxyphenyl moiety is expected to engage in stronger hydrophobic and π-stacking interactions within the STS active site. While direct IC50 data for CAS 813440-64-1 are not publicly available, the class of N-substituted sulfamates includes EMATE (IC50 = 18 nM in placental microsomes) and other derivatives with IC50 values ranging from 3.9 to 421 nM [1][2]. The 4-methoxy substituent is a known pharmacophoric element that enhances STS binding affinity relative to unsubstituted phenyl sulfamates, supporting the selection of this compound for STS inhibitor screening libraries.

Steroid sulfatase Breast cancer Enzyme inhibition

TCE Protecting Group Orthogonality Confirmed by Literature Precedent

The 2,2,2-trichloroethyl (TCE) ester in the target compound is a validated protecting group for sulfamates and sulfates. According to Taylor et al. (2004), TCE-protected aryl sulfates are cleaved in high yield using Pd/C–ammonium formate or Zn–ammonium formate, conditions orthogonal to base-labile esters (e.g., acetyl, benzoyl) and acid-labile groups (e.g., Boc, trityl) [1]. The combined presence of a TCE ester and a chiral N-substituent in CAS 813440-64-1 enables sequential deprotection strategies that are impossible with simple alkyl sulfamates lacking the TCE handle, granting synthetic chemists an additional dimension of orthogonal control in complex molecule construction.

Protecting group Orthogonal deprotection Solid-phase synthesis

High-Impact Application Scenarios for Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester (CAS 813440-64-1)


Steroid Sulfatase (STS) Inhibitor Screening Libraries for Breast Cancer Research

The compound's 4-methoxyphenyl-substituted sulfamate scaffold aligns with known STS pharmacophores. Its enhanced lipophilicity (logP 4.45) supports cellular uptake in MCF-7 and T-47D breast cancer cell models, and the TCE group can serve as a metabolic soft spot for prodrug design. Include in focused screening decks alongside EMATE and non-steroidal sulfamates to identify new lead series [1].

Asymmetric Synthesis of Sulfilimines and Sulfoximines via Chiral Sulfamate Transfer

Leverage the chiral N-substituent for diastereoselective imination of prochiral sulfides, using the TCE sulfamate as a nitrogen source. Iron-catalyzed conditions (Fe(OTf)₂, PIDA) have been validated for the unsubstituted TCE sulfamate; substituting the chiral variant may yield enantioenriched sulfilimines for medicinal chemistry [2].

Orthogonal Protection Strategy for Sulfated Peptide and Carbohydrate Synthesis

The TCE ester is orthogonal to Fmoc, Boc, and acetyl protecting groups. Researchers synthesizing sulfotyrosine-containing peptides (e.g., PSGL-1 analogues) or sulfated glycosaminoglycan mimetics can use this compound to install a protected sulfamate that survives solid-phase peptide synthesis conditions and is selectively cleaved at the final step [3].

Carbonic Anhydrase Isozyme Selectivity Profiling

N-Substituted sulfamates are established carbonic anhydrase inhibitors. The 4-methoxyphenyl group may confer selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic CA I/II. Screen this compound against a panel of CA isozymes to identify selective leads for anticancer applications, benefiting from the improved logP relative to simpler sulfamates [4].

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